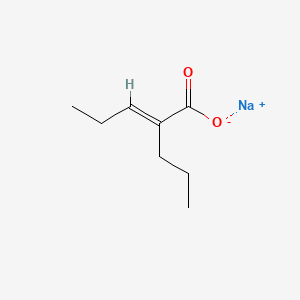
2-Propyl-2-pentenoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2-pentenoic acid, sodium salt is a carboxylic acid derivative with the molecular formula C8H15NaO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-2-pentenoic acid, sodium salt typically involves the reaction of 2-propyl-2-pentenoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-2-pentenoic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carboxylic acid derivatives
Scientific Research Applications
2-Propyl-2-pentenoic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 2-propyl-2-pentenoic acid, sodium salt involves the inhibition of histone deacetylase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This results in enhanced inhibitory neurotransmission and stabilization of neuronal activity. The compound also blocks voltage-dependent sodium channels, further contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Valproic acid: Similar in structure but lacks the sodium salt component.
Sodium valproate: Another name for 2-propyl-2-pentenoic acid, sodium salt.
Valpromide: An amide derivative of valproic acid
Uniqueness: this compound is unique due to its combined anticonvulsant and mood-stabilizing properties. It is more soluble in water compared to its acid form, making it easier to administer in pharmaceutical formulations .
Properties
IUPAC Name |
sodium;(E)-2-propylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQEYNPLHOZTK-GZOLSCHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60218-41-9 (Parent) |
Source


|
| Record name | 2-Pentenoic acid, 2-propyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69827-64-1 |
Source


|
| Record name | 2-Pentenoic acid, 2-propyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B1264512.png)
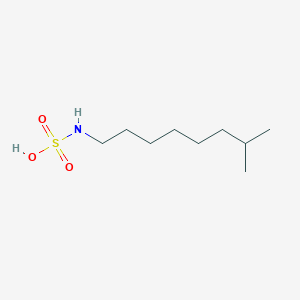

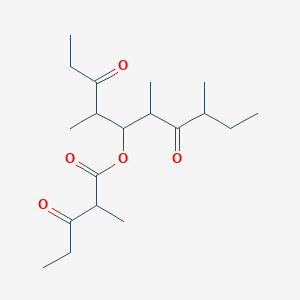
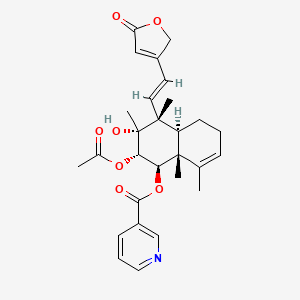

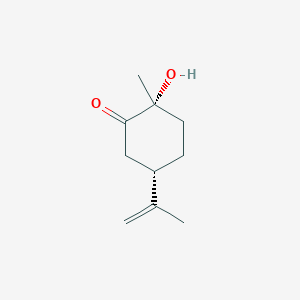
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264523.png)
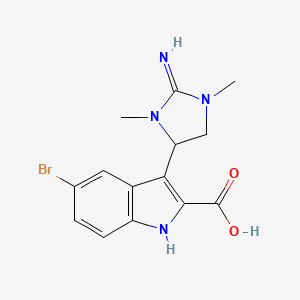
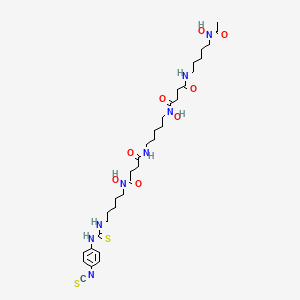
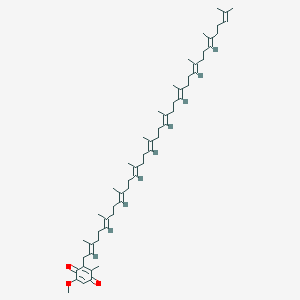
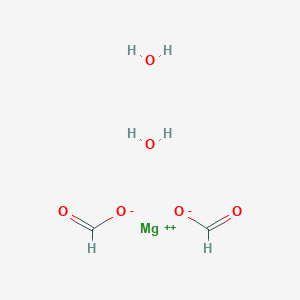
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)

